molecular formula C34H26Cl2N10O6 B1619516 2-[[2-chloro-4-[3-chloro-4-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide CAS No. 78245-94-0

2-[[2-chloro-4-[3-chloro-4-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide

Cat. No.: B1619516
CAS No.: 78245-94-0
M. Wt: 741.5 g/mol
InChI Key: ZDTUSRHTEVWVKX-UHFFFAOYSA-N
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Description

The compound “2-[[2-chloro-4-[3-chloro-4-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide” is a complex organic molecule. Compounds of this nature often have significant applications in various fields such as medicinal chemistry, materials science, and industrial chemistry due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the formation of diazenyl and benzimidazole moieties. Common synthetic routes may include:

    Formation of the diazenyl group: This can be achieved through diazotization reactions, where an aromatic amine is treated with nitrous acid.

    Formation of the benzimidazole group: This often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling reactions: The final compound is formed through coupling reactions between the diazenyl and benzimidazole intermediates under specific conditions such as the presence of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole moiety.

    Reduction: Reduction reactions could occur at the diazenyl groups, potentially leading to the formation of amines.

    Substitution: The chloro groups in the compound may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a catalyst or a ligand in various chemical reactions.

    Materials Science:

Biology and Medicine

    Drug Development: The compound may serve as a lead compound or a pharmacophore in the development of new drugs.

    Biological Probes: It could be used as a probe to study biological processes or as a diagnostic tool.

Industry

    Dyes and Pigments: The compound’s diazenyl groups suggest potential use in the dye and pigment industry.

    Polymers: It could be used in the synthesis of specialty polymers with specific properties.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Azo Compounds: Compounds with similar diazenyl groups.

    Benzimidazole Derivatives: Compounds with similar benzimidazole moieties.

Uniqueness

The uniqueness of the compound lies in its specific combination of diazenyl and benzimidazole groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

CAS No.

78245-94-0

Molecular Formula

C34H26Cl2N10O6

Molecular Weight

741.5 g/mol

IUPAC Name

2-[[2-chloro-4-[3-chloro-4-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide

InChI

InChI=1S/C34H26Cl2N10O6/c1-15(47)29(31(49)37-19-5-9-25-27(13-19)41-33(51)39-25)45-43-23-7-3-17(11-21(23)35)18-4-8-24(22(36)12-18)44-46-30(16(2)48)32(50)38-20-6-10-26-28(14-20)42-34(52)40-26/h3-14,29-30H,1-2H3,(H,37,49)(H,38,50)(H2,39,41,51)(H2,40,42,52)

InChI Key

ZDTUSRHTEVWVKX-UHFFFAOYSA-N

SMILES

CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=NC(C(=O)C)C(=O)NC5=CC6=C(C=C5)NC(=O)N6)Cl)Cl

Canonical SMILES

CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=C(C=C(C=C3)C4=CC(=C(C=C4)N=NC(C(=O)C)C(=O)NC5=CC6=C(C=C5)NC(=O)N6)Cl)Cl

78245-94-0

physical_description

OtherSolid

Origin of Product

United States

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